molecular formula C5F9NO B1621785 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide CAS No. 52225-57-7

2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide

Cat. No.: B1621785
CAS No.: 52225-57-7
M. Wt: 261.04 g/mol
InChI Key: KORGPNIUGIZHFN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of trifluoromethyl and hexafluoropropylidene groups, which contribute to its high stability and reactivity. This compound is used in various scientific research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide typically involves the reaction of trifluoroacetic acid with hexafluoropropan-2-ylideneamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Hexafluoropropan-2-ylideneamine: This intermediate is synthesized by reacting hexafluoropropan-2-one with ammonia.

    Reaction with Trifluoroacetic Acid: The hexafluoropropan-2-ylideneamine is then reacted with trifluoroacetic acid in the presence of a dehydrating agent to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is widely used in scientific research due to its unique properties:

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Protein-Ligand Interactions: The fluorinated groups facilitate strong interactions with protein targets, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the hexafluoropropylidene group.

    Hexafluoroisopropyl methacrylate: Contains hexafluoropropyl groups but differs in its functional groups.

    1,1,1,3,3,3-Hexafluoroisopropanol: Shares the hexafluoropropyl group but is an alcohol rather than an amide.

Uniqueness

2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is unique due to the combination of trifluoromethyl and hexafluoropropylidene groups, which confer high stability, reactivity, and specificity in its interactions with molecular targets. This makes it particularly valuable in research and industrial applications where such properties are desired.

Properties

IUPAC Name

2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F9NO/c6-3(7,8)1(4(9,10)11)15-2(16)5(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORGPNIUGIZHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375357
Record name 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52225-57-7
Record name 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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